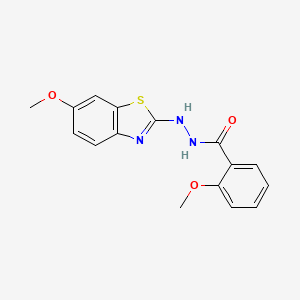

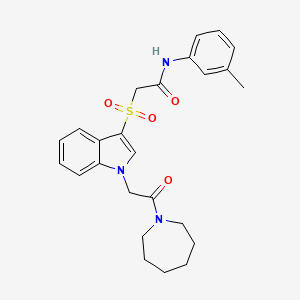

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

カタログ番号 B2625491

CAS番号:

851979-90-3

分子量: 329.37

InChIキー: HUIHLGCFIXAMBN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that contains a benzothiazole core . Benzothiazole is a privileged bicyclic ring system known for its wide range of biological activities and applications in organic synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives is of considerable interest due to their importance in pharmaceutical utilities . A common method for synthesizing benzothiazole derivatives involves the condensation of benzothiazole with chloroethylacetate, followed by treatment with hydrazine hydrate to obtain hydrazino benzothiazole .Molecular Structure Analysis

The molecular formula of “2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is C16H14N2O3S, with an average mass of 314.359 Da and a monoisotopic mass of 314.072510 Da .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation with aldehydes, and cyclization reactions, which are pivotal for the functionalization of the benzothiazole core and the introduction of various substituents.科学的研究の応用

Synthesis and Bioactivity

- Synthesis and Analgesic Activity : Novel derivatives of benzohydrazide, including those related to the specified compound, have been synthesized and characterized, demonstrating promising analgesic and antiproliferative activities. For example, certain derivatives exhibited significant analgesic activity, and one compound showed in vitro antiproliferative activity (Vijaya Raj et al., 2007).

- Antimicrobial Activity : New pyridine derivatives synthesized using benzothiazoles, including the methoxy-substituted variants, have been evaluated for antimicrobial activity, showing variable and modest effects against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- Anticonvulsant and Neuroprotective Effects : N-(substituted benzothiazol-2-yl)amide derivatives have been developed with notable anticonvulsant and neuroprotective effects. One compound, in particular, demonstrated effective results in reducing oxidative stress markers and improving survival rates in models of induced seizures (Hassan, Khan, & Amir, 2012).

Chemical Properties and Applications

- Copper(II)- and Gold(III)-mediated Synthesis : Research has shown the potential of copper(II) and gold(III) in mediating the cyclization of thioureas to create substituted 2-aminobenzothiazoles, providing insights into more efficient and cost-effective synthetic pathways for benzothiazole derivatives, including those with methoxy groups (Schroeder, Hiscock, & Dawe, 2017).

Antiproliferative Activity

- Anticancer Potential : Certain methoxy-substituted benzothiazole derivatives have shown promising antiproliferative activity against human cancer cells, suggesting a role in cancer therapy. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor, displaying significant anticancer effects without antimicrobial or antimalarial activity at studied concentrations (Minegishi et al., 2015).

Molecular Design and Synthesis

- Synthesis of Liquid Crystals : The design and synthesis of liquid crystals incorporating benzothiazole cores, including methoxy-substituted derivatives, have been explored for their mesomorphic properties, indicating applications in materials science and display technologies (Ha et al., 2010).

特性

IUPAC Name |

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIHLGCFIXAMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Ethyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2625412.png)

![2-(4-methoxybenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2625414.png)

![5-(3-chloro-4-methoxyphenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2625415.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2625421.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2625427.png)

![2-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625428.png)